Cas no 2171689-79-3 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a hydroxyl-ethyl side chain, enhancing solubility in polar solvents and facilitating conjugation in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing hydrophilic modifications or functional handles into peptide backbones. Its compatibility with standard SPPS protocols and stability under typical coupling conditions make it a versatile building block for constructing complex peptidic structures. The presence of both protected amine and free carboxylic acid groups allows for controlled sequential elongation in peptide assembly.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid structure
2171689-79-3 structure
商品名:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid
CAS番号:2171689-79-3
MF:C23H26N2O6
メガワット:426.462346553802
CID:6149632
PubChem ID:165546767

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid
    • EN300-1519604
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
    • 2171689-79-3
    • インチ: 1S/C23H26N2O6/c1-2-20(22(29)25(11-12-26)13-21(27)28)24-23(30)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20,26H,2,11-14H2,1H3,(H,24,30)(H,27,28)
    • InChIKey: HBRQHHTWPFBSAA-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(N(CC(=O)O)CCO)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 426.17908655g/mol
  • どういたいしつりょう: 426.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 116Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1519604-5.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
5g
$9769.0 2023-06-05
Enamine
EN300-1519604-10.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
10g
$14487.0 2023-06-05
Enamine
EN300-1519604-500mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
500mg
$877.0 2023-09-27
Enamine
EN300-1519604-5000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
5000mg
$2650.0 2023-09-27
Enamine
EN300-1519604-2500mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
2500mg
$1791.0 2023-09-27
Enamine
EN300-1519604-50mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
50mg
$768.0 2023-09-27
Enamine
EN300-1519604-2.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1519604-0.25g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1519604-0.05g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1519604-10000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)butanamido]acetic acid
2171689-79-3
10000mg
$3929.0 2023-09-27

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid 関連文献

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acidに関する追加情報

Introduction to 2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic Acid (CAS No: 2171689-79-3)

The compound 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid, identified by the CAS number 2171689-79-3, is a complex organic molecule with significant potential in the fields of biochemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems and therapeutic agents.

The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group plays a crucial role in controlling the reactivity of amino groups during chemical synthesis, making this compound highly valuable in the construction of bioactive molecules. Additionally, the presence of a hydroxyethyl group introduces hydrophilic properties, enhancing its solubility and bioavailability.

Recent studies have highlighted the potential of this compound as a precursor for developing advanced drug delivery systems. Researchers have explored its ability to serve as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to form stable nanoparticles or micelles. These findings suggest that 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid could be instrumental in improving drug efficacy and reducing side effects in various therapeutic applications.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of the Fmoc group ensures precise control over the reaction pathways, enabling high yields and purity levels. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the final product, ensuring its quality and consistency.

The application of this compound extends beyond drug delivery; it has also been investigated for its role in enzyme inhibition and immunomodulation. For instance, studies have demonstrated its potential as an inhibitor of certain proteases, which are key players in various pathological processes such as inflammation and cancer progression.

Moreover, the integration of this compound into peptide-based vaccines has shown promise in enhancing immune responses, making it a candidate for next-generation vaccine development. Its ability to modulate immune cells through specific interactions with antigen-presenting cells underscores its versatility in biomedical applications.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid (CAS No: 2171689-79-3) represents a cutting-edge molecule with multifaceted applications in modern medicine. Its unique chemical properties and versatile functionality make it a valuable asset in advancing therapeutic strategies and drug delivery systems.

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